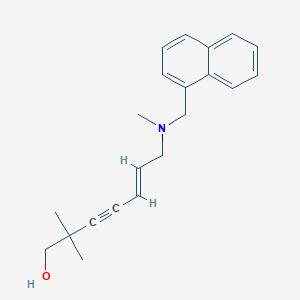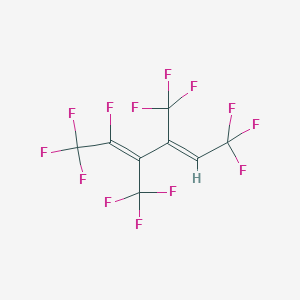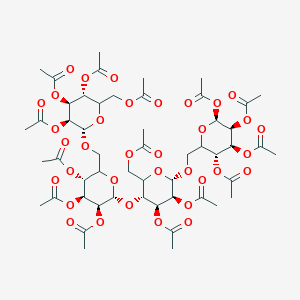
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is a derivative of Paclitaxel, a well-known antitumor agent. Paclitaxel is a tetracyclic diterpenoid isolated from the Pacific yew tree, Taxus brevifolia. The modification at the 2’-O position with a tert-butyldimethylsilyl group enhances the compound’s stability and solubility, making it a valuable derivative for research and potential therapeutic applications.
Wirkmechanismus
- Role : They stabilize microtubules by binding to the β-tubulin subunit, preventing depolymerization and promoting microtubule assembly .
Target of Action
Mode of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel involves the protection of the 2’-hydroxy group of Paclitaxel with a tert-butyldimethylsilyl group. This is typically achieved using tert-butyldimethylsilyl chloride in the presence of imidazole in dimethylformamide at room temperature . The reaction proceeds as follows:
Protection of 2’-hydroxy group: Paclitaxel is reacted with tert-butyldimethylsilyl chloride and imidazole in dimethylformamide to yield 2’-O-(tert-Butyldimethylsilyl) Paclitaxel.
Hydroxylation at 6alpha position: The protected Paclitaxel is then subjected to hydroxylation at the 6alpha position to obtain the final compound, 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6alpha position can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel has several scientific research applications:
Chemistry: Used as a model compound to study the effects of silyl protection on the reactivity and stability of Paclitaxel derivatives.
Biology: Investigated for its potential to enhance the bioavailability and efficacy of Paclitaxel in biological systems.
Medicine: Explored as a potential therapeutic agent with improved pharmacokinetic properties compared to Paclitaxel.
Industry: Utilized in the development of new drug formulations and delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclitaxel: The parent compound, widely used as an antitumor agent.
Docetaxel: A semi-synthetic derivative of Paclitaxel with similar antitumor properties.
Cabazitaxel: Another derivative with improved efficacy against certain resistant cancer cell lines.
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is unique due to its enhanced stability and solubility, which can lead to better pharmacokinetic properties and potentially improved therapeutic outcomes compared to its parent compound, Paclitaxel .
Eigenschaften
IUPAC Name |
[(1S,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41?,42-,44+,45?,51-,52+,53+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJHNDYFTFXEOF-IUZSHIRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H]([C@@H]([C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65NO15Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675739 |
Source


|
| Record name | (3xi,5beta,6alpha,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
984.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211732-86-4 |
Source


|
| Record name | (3xi,5beta,6alpha,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
pyrimidine-2,4-dione](/img/structure/B1140558.png)






![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1140569.png)
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)


![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
